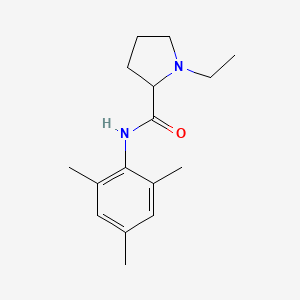
1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide is an organic compound characterized by its pyrrolidine ring structure, which is substituted with an ethyl group and a mesityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, mesityl chloride, and pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The initial step involves the reaction of ethylamine with mesityl chloride to form an intermediate mesityl ethylamine.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine-2-carboxylic acid under controlled conditions to form the desired pyrrolidine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Isopentyl-N-mesityl-2-pyrrolidinecarboxamide: Similar in structure but with an isopentyl group instead of an ethyl group.
1-Methyl-N~2~-mesityl-2-pyrrolidinecarboxamide: Contains a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-ethyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-5-18-8-6-7-14(18)16(19)17-15-12(3)9-11(2)10-13(15)4/h9-10,14H,5-8H2,1-4H3,(H,17,19) |
InChI Key |
QLUVVCPBZOYQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















